molecular formula C13H7ClN2O2 B6391179 3-(4-Chloro-3-cyanophenyl)picolinic acid CAS No. 1261891-15-9

3-(4-Chloro-3-cyanophenyl)picolinic acid

Cat. No.: B6391179
CAS No.: 1261891-15-9
M. Wt: 258.66 g/mol
InChI Key: JODCYKBRXTYZTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)picolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: The major product is 3-(4-Chloro-3-carboxyphenyl)picolinic acid.

    Reduction Products: The major product is 3-(4-Chloro-3-aminophenyl)picolinic acid.

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the chloro and cyano groups.

    3-(4-Chloro-3-carboxyphenyl)picolinic acid: An oxidation product of the compound.

    3-(4-Chloro-3-aminophenyl)picolinic acid: A reduction product of the compound.

Uniqueness

3-(4-Chloro-3-cyanophenyl)picolinic acid is unique due to the presence of both chloro and cyano groups on the phenyl ring. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-11-4-3-8(6-9(11)7-15)10-2-1-5-16-12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCYKBRXTYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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